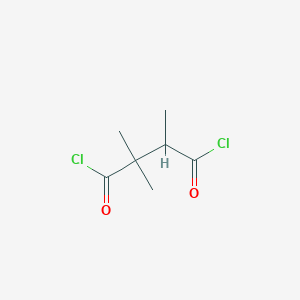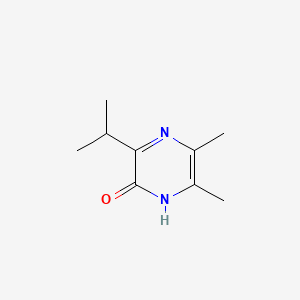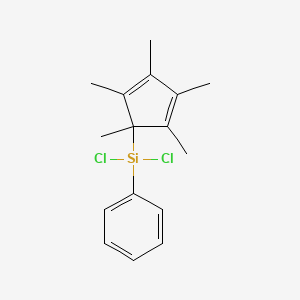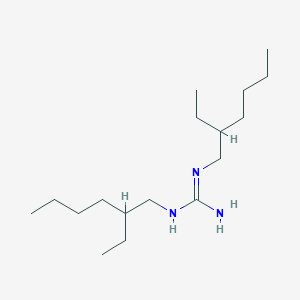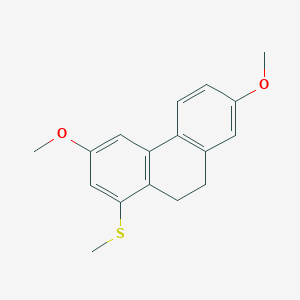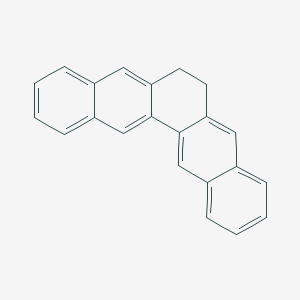![molecular formula C16H16O4S B14298170 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane CAS No. 113918-67-5](/img/structure/B14298170.png)
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane is an organic compound that features a complex structure with a benzene ring, a sulfonyl group, and an oxirane (epoxide) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane typically involves multiple steps. One common method includes the reaction of 4-methylbenzene-1-sulfonyl chloride with a phenol derivative to form the sulfonyl phenoxy intermediate. This intermediate is then reacted with an epoxide precursor under basic conditions to form the final oxirane compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction control to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ring-opened derivatives depending on the nucleophile used.
科学的研究の応用
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane involves its reactive oxirane ring, which can undergo nucleophilic attack by various biological molecules. This leads to the formation of covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The sulfonyl group can also participate in interactions with biological targets, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Other oxirane compounds: Epoxides with varying substituents on the oxirane ring.
Uniqueness
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane is unique due to its combination of a sulfonyl group, a phenoxy group, and an oxirane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
特性
CAS番号 |
113918-67-5 |
|---|---|
分子式 |
C16H16O4S |
分子量 |
304.4 g/mol |
IUPAC名 |
2-[[4-(4-methylphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H16O4S/c1-12-2-6-15(7-3-12)21(17,18)16-8-4-13(5-9-16)19-10-14-11-20-14/h2-9,14H,10-11H2,1H3 |
InChIキー |
KGBSJLOYUNGCIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


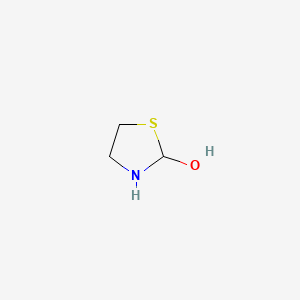
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)
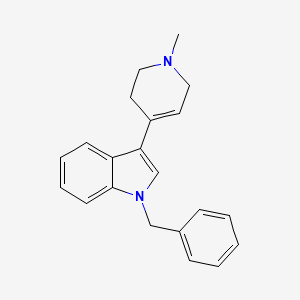
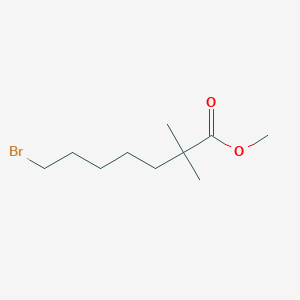
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)

